molecular formula C30H24CuO4 B083677 Copper 1,3-diphenyl-1,3-propanedionate CAS No. 14405-48-2

Copper 1,3-diphenyl-1,3-propanedionate

Cat. No.: B083677
CAS No.: 14405-48-2
M. Wt: 512.1 g/mol
InChI Key: UILYCOXWSHKINW-AGIYBIRKSA-N
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Description

Copper 1,3-diphenyl-1,3-propanedionate, also known as bis(dibenzoylmethanato)copper, is a coordination compound with the molecular formula C30H22CuO4. This compound is characterized by its unique structure, where a copper ion is coordinated with two 1,3-diphenyl-1,3-propanedionate ligands.

Scientific Research Applications

Copper 1,3-diphenyl-1,3-propanedionate has several scientific research applications, including:

Safety and Hazards

Copper 1,3-diphenyl-1,3-propanedionate can cause serious eye irritation (H319) . Precautionary measures include wearing protective gloves, protective clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .

Mechanism of Action

Target of Action

Copper 1,3-diphenyl-1,3-propanedionate is an organometallic compound

Mode of Action

As an organometallic compound, it may interact with its targets through coordination bonds, where the copper ion can form coordinate covalent bonds with electron-rich atoms in biological molecules .

Pharmacokinetics

It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be affected by the pH and ionic strength of its environment . Additionally, the presence of other substances could potentially interfere with its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper 1,3-diphenyl-1,3-propanedionate can be synthesized through the reaction of copper(II) acetate with 1,3-diphenyl-1,3-propanedione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Copper 1,3-diphenyl-1,3-propanedionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various copper complexes with different oxidation states and ligand environments. These products can have distinct chemical and physical properties, making them useful for different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper 1,3-diphenyl-1,3-propanedionate is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it versatile for different applications in research and industry .

Properties

IUPAC Name

copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILYCOXWSHKINW-AGIYBIRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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